Broad‑Spectrum Antibacterial Potency of Rifamycin S: MIC Comparison Across Six Pathogen Indicator Strains
Rifamycin S (RIF S) exhibits sub‑micromolar MICs against Gram‑positive strains and retains measurable activity against Gram‑negative organisms, in contrast to the 16‑demethylrifamycin analogs tested in the same panel. Against S. aureus ATCC 25923 and B. subtilis 168, RIF S achieved MIC <0.25 µM, which was 2‑ to ≥1024‑fold more potent than comparator compounds 3–6 (16‑demethylrifamycins) that showed MICs ranging from 1 to >256 µM [1]. Against the mycobacterial surrogate M. smegmatis MC²155, RIF S gave MIC 4 µM, whereas compounds 3–6 were inactive (MIC >256 µM) [1]. These data quantify the functional penalty of altering the rifamycin polyketide backbone and position rifamycin S as the active baseline for derivatization.
| Evidence Dimension | Antibacterial MIC (µM) panel: A. baumannii, E. coli, P. aeruginosa, B. subtilis, S. aureus, M. smegmatis |
|---|---|
| Target Compound Data | Rifamycin S: A. baumannii 4, E. coli 32, P. aeruginosa 128, B. subtilis <0.25, S. aureus <0.25, M. smegmatis 4 (all µM) |
| Comparator Or Baseline | Compound 6 (16‑demethylrifamycin): 2, 32, 64, 1, <0.25, 8 µM; Compounds 5, 4, 3: >256 µM for most strains |
| Quantified Difference | RIF S 64‑ to >1024‑fold more potent than 16‑demethyl analogs; retains Gram‑negative activity with E. coli MIC 64‑fold lower than Compounds 3‑5 |
| Conditions | Broth microdilution assay; strains: A. baumannii ATCC 19606, E. coli ATCC 25922, P. aeruginosa ATCC 27853, B. subtilis 168, S. aureus ATCC 25923, M. smegmatis MC²155 |
Why This Matters
Procurement of rifamycin S as the base scaffold is essential for any medicinal chemistry program seeking to preserve or improve broad‑spectrum antibacterial activity, because even single demethylation in the ansa bridge can abolish potency against mycobacteria.
- [1] Zhou H, Fang L, Tang Y, et al. Discovery of 16‑Demethylrifamycins by Removing the Predominant Polyketide Biosynthesis Pathway in Micromonospora sp. Strain TP‑A0468. Appl Environ Microbiol. 2019;85(4):e02597‑18. doi:10.1128/AEM.02597‑18. Table 2. View Source
